Ambuic Acid

Description

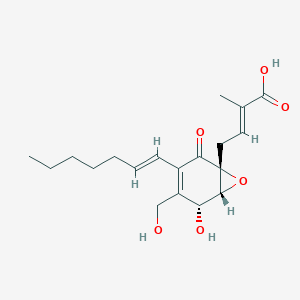

a highly functionalized cyclohexenone, isolated from Pestalotiopsis sp. and Monochaetia sp.; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSQZJMGPSRCEM-HDKVZZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318126 | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340774-69-8 | |

| Record name | Ambuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ambuic Acid: A Fungal Metabolite with Therapeutic Potential

A Technical Guide on the Discovery, Origin, and Scientific Exploration of Ambuic Acid

This document provides an in-depth overview of this compound, a significant secondary metabolite produced by endophytic fungi. Tailored for researchers, scientists, and professionals in drug development, this guide details its discovery, biological origin, proposed biosynthetic pathway, and the experimental methodologies employed in its study.

Discovery and Origin

This compound was first reported in 2001 as a highly functionalized cyclohexenone with notable antifungal properties.[1] It was isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia.[1] These fungi are known to reside within the tissues of various plants, often in a symbiotic relationship. Subsequent research has led to the isolation of this compound and its derivatives from various species of Pestalotiopsis, including Pestalotiopsis neglecta and other endophytic and endolichenic strains.[2][3] The producing organisms have been isolated from diverse geographical locations, indicating a widespread distribution.

Biological Activities

This compound has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development. Its primary reported activities include antifungal, anti-inflammatory, and quorum sensing inhibitory effects.

Antifungal Activity

The initial discovery of this compound was driven by its antifungal properties against various plant pathogenic fungi.[1]

Anti-inflammatory Activity

Subsequent studies revealed that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[3][4]

Quorum Sensing Inhibition

This compound has emerged as a potent inhibitor of quorum sensing in Gram-positive bacteria, particularly in Methicillin-resistant Staphylococcus aureus (MRSA).[5] It is believed to inhibit the biosynthesis of autoinducing peptides (AIPs), which are key signaling molecules in bacterial communication and virulence.[5][6]

Anti-proliferative Activity

More recent investigations have highlighted the anti-proliferative potential of this compound and its derivatives against human cancer cell lines.[7][8]

Table 1: Quantitative Biological Activity of this compound

| Activity Type | Target | Measurement | Value | Reference |

| Anti-inflammatory | Nitric Oxide Production (LPS-induced macrophages) | IC₅₀ | 20.80 ± 1.41 µM | [3] |

| Quorum Sensing Inhibition | Autoinducing Peptide (AIP) Biosynthesis (MRSA) | IC₅₀ | 2.5 ± 0.1 µM | [5][6] |

| Anti-proliferative | A2780 Human Ovarian Cancer Cell Line | IC₅₀ | 10.1 µM | [7] |

| Anti-proliferative | A2780CisR (Cisplatin-resistant) Cell Line | IC₅₀ | 17.0 µM | [7] |

| Anti-proliferative | MDA-MB-231 Breast Cancer Cells (Derivative) | IC₅₀ | 26 µM | [9] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing fungi and the subsequent isolation and purification of this compound, as synthesized from various published studies.

Fungal Fermentation

The production of this compound is typically achieved through solid-state or liquid fermentation of the Pestalotiopsis species.

Solid-State Fermentation Protocol:

-

Media Preparation: A solid substrate, commonly rice, is prepared in Erlenmeyer or Fernbach flasks. For example, 80 g of rice and 100 ml of distilled water are added to 500 ml flasks.[3] Another protocol uses 200 g of rice with a nutrient solution containing NaNO₃, KH₂PO₄, MgSO₄·7H₂O, KCl, and FeSO₄.[10]

-

Sterilization: The prepared flasks with the solid media are autoclaved to ensure sterility.

-

Inoculation: Each flask is inoculated with a mycelial suspension of the Pestalotiopsis strain.

-

Incubation: The inoculated flasks are incubated under static conditions at room temperature (approximately 25°C) for a period ranging from 30 to 40 days.[3][10]

Liquid Fermentation Protocol:

-

Media Preparation: A liquid medium is prepared containing mannitol, glucose, monosodium glutamate, KH₂PO₄, MgSO₄·7H₂O, yeast extract, and corn steep liquor in distilled water, with the pH adjusted to 6.5 before sterilization.[7]

-

Inoculation and Incubation: The fungus is grown under static conditions at room temperature for 30 days in conical flasks containing the liquid medium.[7]

Diagram 1: Generalized workflow for the fermentation of this compound-producing fungi.

Extraction and Isolation

Following fermentation, the fungal biomass and culture medium are processed to extract and purify this compound.

-

Extraction: The fermented substrate is extracted exhaustively with an organic solvent, typically ethyl acetate.[4] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity (e.g., dichloromethane-methanol) to separate the extract into several fractions.[4]

-

Intermediate Fractionation (ODS Chromatography): Fractions containing this compound, identified by preliminary analysis (e.g., TLC), are further purified using octadecylsilane (ODS) column chromatography. A gradient of methanol in water is typically used as the mobile phase.[3][4]

-

Final Purification (HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water.[3][4][7]

Diagram 2: A typical multi-step workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound and its derivatives is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2][4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.[2][4][7]

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral centers can be determined by comparing experimental and simulated electronic circular dichroism (ECD) spectra.[4][7]

Biosynthesis

The biosynthesis of this compound is proposed to proceed through a polyketide pathway. While the complete enzymatic machinery and genetic basis are still under investigation, a plausible pathway has been suggested.

The proposed biosynthesis starts with the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). This is followed by a series of modifications including cyclization, oxidation, and reduction steps to form the characteristic cyclohexenone core of this compound. The side chains are likely incorporated through subsequent enzymatic reactions. The isolation of various this compound derivatives provides insights into the potential late-stage modifications in the biosynthetic pathway.

Diagram 3: A simplified logical flow of the proposed polyketide biosynthetic pathway for this compound.

Conclusion

This compound represents a fascinating natural product with a diverse range of biological activities that warrant further investigation for potential therapeutic applications. This guide provides a comprehensive summary of the current knowledge on its discovery, origin, biological activities, and the experimental methodologies used in its study. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore the full potential of this promising fungal metabolite. Further research into its biosynthetic pathway could open avenues for synthetic biology approaches to produce novel derivatives with enhanced therapeutic properties.

References

- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]

- 7. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to Ambuic Acid Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid is a highly functionalized cyclohexenone natural product that has garnered significant attention in the scientific community. First isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia, this polyketide displays a range of compelling biological activities.[1][2] Its primary mode of action as a quorum sensing inhibitor in Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), positions it as a promising lead compound for the development of antivirulence therapeutics.[3][4][5][6] By disrupting bacterial communication rather than causing cell death, this compound offers a strategy that may circumvent the rapid development of antibiotic resistance.[4]

Beyond its antibacterial potential, this compound and its derivatives have demonstrated antifungal, anti-inflammatory, and anti-proliferative properties.[1][7][8] This multifaceted bioactivity makes the compound and its producing organisms a fertile ground for natural product discovery and drug development. This guide provides a comprehensive overview of the fungi that produce this compound, its biosynthesis, mechanisms of action, and the experimental protocols required for its study.

This compound Producing Fungi

This compound is primarily produced by endophytic fungi, which reside within the tissues of living plants without causing apparent disease. This symbiotic relationship is a rich source of novel secondary metabolites.[9] The compound has also been isolated from fungi in other environments, such as those associated with lichens and marine organisms.[10][11]

| Fungal Genus | Species | Isolation Source | Reference(s) |

| Pestalotiopsis | Pestalotiopsis spp. | Endophytic fungi from tropical plants | [1] |

| P. microspora | Endophytic fungus from Corylus chinensis | [12][13] | |

| P. neglecta | Endophytic fungus from Camellia sinensis | [7] | |

| P. trachicarpicola | Endophytic fungus from the fern Blechnum orientale | [14] | |

| Pestalotiopsis sp. FT172 | Endophytic fungus from Myrsine sandwicensis | [8] | |

| Pestalotiopsis sp. | Endolichenic fungus from Clavaroids sp. | [10] | |

| Pestalotiopsis sp. 4A11 | Marine fungus from the ascidian Didemnum perlucidum | [11] | |

| Monochaetia | Monochaetia sp. | Endophytic fungus from tropical plants | [1] |

| Talaromyces | T. flavus | Marine algal endophytic fungus | [15] |

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway. While the precise enzymatic steps are still under investigation, a plausible pathway has been proposed based on the structures of isolated intermediates and derivatives.[9][16] The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by cyclization and a series of oxidative modifications to form the characteristic highly functionalized cyclohexenone core.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Quorum Sensing Inhibition

The most well-characterized activity of this compound is its ability to inhibit the accessory gene regulator (agr) quorum sensing (QS) system in Gram-positive bacteria.[4][5] The agr system controls the expression of virulence factors in a cell-density-dependent manner. It relies on the production and detection of small signaling molecules called autoinducing peptides (AIPs).[4] this compound functions as a signal biosynthesis inhibitor, specifically targeting the activity of the AgrB protein, a transmembrane endopeptidase responsible for processing the AgrD pro-peptide into the mature AIP.[4][5] By preventing AIP production, this compound effectively silences virulence gene expression without killing the bacteria, thus reducing pathogenicity.[4][6]

Caption: this compound inhibits the S. aureus agr quorum sensing system.

Anti-inflammatory and Other Activities

This compound also exhibits notable anti-inflammatory effects. Studies have shown it can significantly suppress the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-induced macrophages.[7] This activity is mediated by blocking the phosphorylation, and thus activation, of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Additionally, this compound and its derivatives have shown antifungal activity against various plant pathogenic fungi and cytotoxic activity against human cancer cell lines.[1][8]

Quantitative Bioactivity Data

The biological activities of this compound and its derivatives have been quantified in various assays. The following table summarizes key inhibitory concentrations.

| Activity | Target | Compound | Value | Reference(s) |

| Quorum Sensing Inhibition | AIP Biosynthesis in MRSA (USA300) | This compound | IC₅₀ = 2.5 µM | [3][6][17] |

| AIP Biosynthesis in Enterococcus faecalis | This compound | IC₅₀ = 1.8 µM | [4] | |

| LPS-induced NO production in RAW264.7 cells | This compound | IC₅₀ = 20.8 µM | [7] | |

| Antifungal Activity | Pythium ultimum | This compound | MIC = 7.5 µg/mL | [18] |

| Anti-proliferative Activity | A2780 human ovarian cancer cells | (+)-Ambuic Acid | IC₅₀ = 10.1 µM | [8] |

| A2780CisR (cisplatin-resistant) cells | (+)-Ambuic Acid | IC₅₀ = 17.0 µM | [8] | |

| A549, HeLa, HepG2, MCF-7 cells | Pestallic Acid T | IC₅₀ = 3.6 - 12.5 µM | [14] | |

| Antibacterial Activity | Staphylococcus aureus & MRSA | Pestallic Acid T | MIC = 20 µg/mL | [14] |

Experimental Protocols

Fungal Cultivation and Fermentation

Solid-state fermentation is a common method for producing this compound. The following protocol is a synthesis of methods reported for Pestalotiopsis species.[7][10]

1. Strain Maintenance and Inoculum Preparation:

-

Maintain the fungal strain (e.g., Pestalotiopsis neglecta) on Potato Dextrose Agar (PDA) slants at 25°C for 10 days.[7]

-

To prepare a liquid inoculum, transfer agar plugs of the mycelium into 500 mL Erlenmeyer flasks containing 120 mL of seed medium (e.g., 0.4% glucose, 1% malt extract, 0.4% yeast extract, pH 6.5).[7]

-

Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 4 days.[7]

2. Large-Scale Solid-State Fermentation:

-

Use 500 mL Fernbach flasks or similar vessels, each containing 80 g of rice and 100 mL of distilled water. Autoclave to sterilize.[7]

-

Inoculate each flask with 10.0 mL of the liquid seed culture.

-

Incubate the flasks under static conditions at 25°C for 30-40 days.[7]

References

- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and monochaetia sp [agris.fao.org]

- 3. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]

- 4. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. Pestalotiopsis microspora - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

Ambuic Acid: A Potent Inhibitor of Quorum Sensing in Gram-Positive Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS), a cell-to-cell communication mechanism, orchestrates virulence factor production and biofilm formation in a wide range of bacterial pathogens. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, with QS inhibition emerging as a promising anti-virulence approach. This technical guide provides a comprehensive overview of ambuic acid, a fungal metabolite, as a potent inhibitor of quorum sensing, primarily in Gram-positive bacteria. We delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its study, and visualize relevant biological pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other quorum sensing inhibitors.

Introduction

This compound is a naturally occurring cyclohexenone derivative originally isolated from endophytic fungi. It has garnered significant attention in the scientific community for its ability to disrupt bacterial communication, a process known as quorum sensing (QS).[1] In Gram-positive bacteria, QS systems, such as the accessory gene regulator (agr) system in Staphylococcus aureus, play a pivotal role in regulating the expression of virulence factors, including toxins and enzymes that contribute to pathogenesis.[2] this compound has been shown to effectively inhibit these systems, not by killing the bacteria, but by silencing their ability to coordinate virulent behaviors. This anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[3] This guide will explore the multifaceted role of this compound as a quorum sensing inhibitor, providing detailed insights into its mechanism, efficacy, and methods for its investigation.

Mechanism of Action: Inhibition of Signal Biosynthesis

This compound's primary mechanism of action is the inhibition of the biosynthesis of autoinducing peptides (AIPs), the signaling molecules that mediate quorum sensing in many Gram-positive bacteria.[1] In the well-studied agr system of S. aureus, the AgrD pro-peptide is processed and cyclized by the membrane-bound protease AgrB to produce the mature AIP. This compound is believed to interfere with the function of AgrB or homologous proteins in other bacteria, thereby preventing the formation of the AIP signal. This disruption of signal production effectively blocks the entire QS cascade, leading to the downregulation of virulence gene expression.[2]

The specificity of this compound for the QS regulon has been demonstrated through quantitative real-time PCR, which shows a significant decrease in the expression of QS-related genes, such as RNAIII, and a corresponding increase in the expression of genes repressed by the agr system, like protein A (spa).

dot

Caption: Figure 1. Mechanism of action of this compound.

Quantitative Data on Quorum Sensing Inhibition

The efficacy of this compound as a quorum sensing inhibitor has been quantified against a range of Gram-positive pathogens. The 50% inhibitory concentration (IC50) values for the inhibition of AIP biosynthesis are summarized in the table below.

| Bacterial Species | Strain | IC50 (µM) | Reference |

| Staphylococcus aureus | USA300 MRSA | 2.5 ± 0.1 | [4] |

| Enterococcus faecalis | 1.8 ± 0.7 | ||

| Listeria monocytogenes | <25 | ||

| Staphylococcus epidermidis | agr type I | <25 | |

| Staphylococcus epidermidis | agr type II | >200 | |

| Staphylococcus epidermidis | agr type III | >200 | |

| Staphylococcus lugdunensis | agr type I | >200 | |

| Staphylococcus saprophyticus | <25 |

Table 1: IC50 Values of this compound for AIP Biosynthesis Inhibition.

These data highlight the potent activity of this compound against clinically relevant pathogens like MRSA and Enterococcus faecalis. It is also noteworthy that the efficacy of this compound can be dependent on the specific strain and agr type, as seen with Staphylococcus epidermidis.

Effect on Virulence Factor Production and Biofilm Formation

By inhibiting quorum sensing, this compound effectively reduces the production of a variety of virulence factors. In S. aureus, treatment with this compound leads to a dose-dependent decrease in the production of alpha-toxin (Hla), a key virulence factor responsible for tissue damage. Furthermore, it has been shown to inhibit the production of gelatinase in Enterococcus faecalis, another important factor in its pathogenicity.[1]

While the direct effect of this compound on biofilm formation has been less extensively studied, its mechanism of action suggests a strong potential for biofilm inhibition. Quorum sensing is a critical regulator of biofilm development in many bacterial species. By disrupting the signaling pathways that control biofilm maturation and the production of extracellular matrix components, this compound is likely to prevent the formation of robust biofilms, thereby rendering bacteria more susceptible to host immune clearance and conventional antibiotics.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a murine model of MRSA skin infection. Administration of a 5 µg dose of this compound at the time of infection significantly reduced MRSA-induced abscess formation and attenuated skin ulceration in a dose-dependent manner.[4][5] In vivo imaging using a bioluminescent reporter strain confirmed that this compound effectively prevents the activation of the agr quorum sensing system during infection.[4][5] These findings underscore the potential of this compound as a lead compound for the development of anti-virulence therapies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on quorum sensing.

Quantification of AIP Biosynthesis Inhibition by Mass Spectrometry

This protocol outlines the general steps for measuring the inhibition of AIP biosynthesis using quantitative mass spectrometry.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus USA300) to the desired optical density in a suitable growth medium.

-

Treatment: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the bacterial cultures.

-

Incubation: Incubate the cultures for a defined period to allow for AIP production.

-

Sample Preparation: Centrifuge the cultures to pellet the cells. Collect the supernatant, which contains the secreted AIPs.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate and concentrate the AIPs from the culture supernatant.

-

Mass Spectrometry Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS). Use a standard curve of synthetic AIP to quantify the amount of AIP produced in each sample.

-

Data Analysis: Calculate the percentage of AIP inhibition for each concentration of this compound and determine the IC50 value.

dot

Caption: Figure 2. Workflow for AIP biosynthesis inhibition assay.

Analysis of Virulence Gene Expression by qRT-PCR

This protocol describes the steps to measure changes in virulence gene expression in response to this compound treatment.

-

Bacterial Culture and Treatment: Grow bacteria and treat with this compound as described in section 6.1.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA purification kit.

-

DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for the target virulence genes (e.g., hla, rnaIII) and a housekeeping gene for normalization (e.g., gyrB). A typical thermal cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Detection of Alpha-Toxin Production by Western Blot

This protocol details the detection of alpha-toxin protein levels.

-

Sample Preparation: Prepare protein lysates from bacterial cultures treated with this compound.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for alpha-toxin (e.g., rabbit polyclonal anti-alpha-hemolysin antibody).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of alpha-toxin in each sample.

Murine Model of MRSA Skin Infection

This protocol describes an in vivo model to assess the efficacy of this compound.

-

Animal Model: Use BALB/c mice.

-

Bacterial Inoculum: Prepare a suspension of S. aureus USA300 to a concentration of approximately 1 x 10⁸ colony-forming units (CFU) per 50 µL.

-

Infection: Anesthetize the mice and administer the bacterial suspension via intradermal injection into the shaved flank.

-

Treatment: Co-administer this compound (e.g., 5 µg) or a vehicle control with the bacterial inoculum.

-

Monitoring: Monitor the mice daily for signs of infection, including lesion size (measured with calipers) and changes in body weight.

-

Endpoint: At a predetermined endpoint (e.g., day 4 post-infection), euthanize the mice and excise the skin lesions for bacterial enumeration (CFU counting) and histological analysis.

Biosynthesis of this compound

This compound is a fungal secondary metabolite, and its biosynthesis is thought to proceed through a polyketide pathway. While the specific gene cluster and enzymes have not been fully elucidated, a plausible pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclizations, reductions, and oxidations, catalyzed by tailoring enzymes, to yield the final complex structure of this compound.

dot

Caption: Figure 3. Postulated biosynthetic pathway of this compound.

Activity Against Gram-Negative Bacteria

Current research has primarily focused on the activity of this compound against Gram-positive bacteria. Extensive searches of the scientific literature reveal a lack of significant evidence for its efficacy as a quorum sensing inhibitor in Gram-negative bacteria such as Pseudomonas aeruginosa. The quorum sensing systems in Gram-negative bacteria, which typically utilize acyl-homoserine lactones (AHLs) as signaling molecules, are fundamentally different from the peptide-based systems of Gram-positive bacteria. This difference in the signaling machinery likely accounts for the observed specificity of this compound.

Future Directions and Conclusion

This compound represents a promising lead compound in the development of novel anti-virulence therapies to combat infections caused by Gram-positive pathogens. Its ability to inhibit quorum sensing and disarm bacteria without killing them offers a potential solution to the growing problem of antibiotic resistance. Future research should focus on elucidating the precise molecular interactions between this compound and its target, identifying the complete biosynthetic pathway to enable synthetic biology approaches for analog production, and further evaluating its efficacy and safety in more advanced preclinical models. The in-depth understanding of this compound's mode of action and its biological effects, as outlined in this guide, will be instrumental in advancing the development of this and other quorum sensing inhibitors as the next generation of antibacterial agents.

References

- 1. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the biosynthetic gene cluster for the Pseudomonas aeruginosa antimetabolite L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

Ambuic Acid's Effect on Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of ambuic acid on Staphylococcus aureus, a significant human pathogen. This compound has emerged as a promising antivirulence lead compound that targets the pathogen's cell-to-cell communication system, known as quorum sensing (QS), rather than directly killing the bacteria. This approach may offer a sustainable therapeutic strategy with a lower propensity for developing resistance.

Core Mechanism of Action: Inhibition of the Accessory Gene Regulator (Agr) System

The primary mechanism by which this compound exerts its effect on S. aureus is through the inhibition of the accessory gene regulator (agr) quorum sensing system. The agr system is a master regulator of virulence, controlling the expression of a wide array of toxins and degradative enzymes in a cell-density-dependent manner.

The agr system operates via a signaling molecule, a macrocyclic thiolactone peptide known as the autoinducing peptide (AIP). The system comprises four key proteins encoded by the agrBDCA operon:

-

AgrD: A precursor peptide that is processed to form the mature AIP.

-

AgrB: A membrane-bound endopeptidase responsible for processing AgrD and cyclizing it into the active AIP.

-

AgrC: A membrane-bound histidine kinase that acts as the receptor for extracellular AIP.

-

AgrA: A cytoplasmic response regulator that, upon phosphorylation by activated AgrC, upregulates the transcription of the agr operon and the effector molecule, RNAIII.

This compound functions as a signal biosynthesis inhibitor. Evidence strongly suggests that it targets the enzymatic activity of AgrB, thereby preventing the maturation and secretion of AIP. By inhibiting AIP production, this compound effectively disrupts the entire agr signaling cascade. This leads to a significant downregulation of virulence factors controlled by RNAIII, such as alpha-hemolysin (Hla), and an upregulation of surface-associated proteins like Protein A (spa), a phenotype consistent with an agr-deficient state.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on S. aureus and other Gram-positive bacteria.

| Table 1: In Vitro Inhibitory Activity of this compound on AIP Biosynthesis | |

| Bacterial Strain/Species | IC50 (µM) |

| Staphylococcus aureus (USA300 MRSA) | 2.5 ± 0.1 |

| Enterococcus faecalis | 1.8 ± 0.7 |

| S. epidermidis (agr types II & III) | >200 |

| S. lugdunensis (agr type I) | >200 |

| Other Gram-positive strains | <25 (in 8 of 11 strains tested) |

| Table 2: In Vivo Efficacy of this compound in a Murine Skin Abscess Model | |

| Parameter | Observation |

| Animal Model | BALB/c mice |

| Pathogen | S. aureus USA300 MRSA (1 x 108 CFU) |

| Treatment | Single intradermal dose at time of infection |

| Dosage | 5 µg or 25 µg |

| Outcome | Dose-dependent attenuation of skin ulcer formation |

| Toxicity | No overt signs of cutaneous injury or irritation from this compound |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Quantification of AIP Biosynthesis Inhibition by Mass Spectrometry

This protocol is used to directly measure the inhibition of AIP production by S. aureus in the presence of this compound.

-

Bacterial Culture: Culture S. aureus (e.g., USA300 MRSA) overnight in a suitable medium like Tryptic Soy Broth (TSB).

-

Subculturing and Treatment: Dilute the overnight culture into fresh media to a starting OD600 of 0.05. Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cultures for a defined period (e.g., 8-16 hours) at 37°C with shaking.

-

Supernatant Collection: Pellet the bacterial cells by centrifugation. Collect the supernatant, which contains the secreted AIPs.

-

Sample Preparation: Perform a solid-phase extraction (SPE) of the supernatant to concentrate the AIPs and remove interfering media components.

-

LC/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC/MS). Monitor for the specific mass-to-charge ratio (m/z) corresponding to the AIP of the tested S. aureus strain.

-

Data Analysis: Quantify the AIP peak area in the treated samples relative to the vehicle control. Calculate the IC50 value, which is the concentration of this compound required to inhibit AIP production by 50%.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol assesses how this compound affects the transcription of key agr-regulated genes.

-

Bacterial Culture and Treatment: Grow and treat S. aureus with this compound as described in section 3.1.

-

RNA Extraction: Harvest bacterial cells from the cultures at a specific growth phase (e.g., mid-exponential). Lyse the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

qRT-PCR: Perform the real-time PCR using a thermocycler. The reaction mixture should contain the synthesized cDNA, forward and reverse primers for target genes (RNAIII, spa) and a housekeeping gene (e.g., gyrB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the fold change in gene expression in this compound-treated samples compared to the vehicle control using the ΔΔCt method.

Murine Skin Abscess Model of Infection

This in vivo protocol evaluates the efficacy of this compound in reducing the severity of a S. aureus skin infection.

-

Animal Model: Use a suitable mouse strain, such as BALB/c mice.

-

Inoculum Preparation: Grow S. aureus USA300 MRSA to the mid-exponential phase. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a final concentration of ~1 x 109 CFU/mL.

-

Infection and Treatment: Anesthetize the mice and shave a small area on their flank. Co-administer the bacterial inoculum (e.g., 1 x 108 CFU in 100 µL) and this compound (e.g., 5 µg or 25 µg) or vehicle control via intradermal injection.

-

Monitoring: Monitor the mice daily for health status and body weight. Measure the size of the resulting skin abscess or ulcer using calipers for a period of several days (e.g., up to 10 days).

-

Statistical Analysis: Compare the abscess sizes, body weight changes, and bacterial loads between the treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizations of Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental evaluation of this compound.

Caption: The S. aureus Agr quorum sensing pathway.

Caption: this compound inhibits the AgrB-mediated biosynthesis of AIP.

Ambuic Acid as a Quorum Sensing Inhibitor Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health due to its resistance to a broad spectrum of antibiotics. A promising alternative to conventional bactericidal or bacteriostatic agents is the development of anti-virulence therapies that disarm pathogens without exerting selective pressure for resistance. This technical guide delves into the mechanism and efficacy of ambuic acid, a fungal metabolite, as a potent inhibitor of the S. aureus accessory gene regulator (agr) quorum sensing (QS) system, a critical regulator of virulence in MRSA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with the anti-MRSA activity of this compound.

Mechanism of Action: Inhibition of Quorum Sensing Signal Biosynthesis

This compound's primary mechanism of action against MRSA is the inhibition of the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr QS system.[1][2][3] By targeting the production of these signals, this compound effectively disrupts cell-to-cell communication, leading to the downregulation of a wide array of virulence factors, including toxins and degradative enzymes, without directly killing the bacteria.[1][3] This anti-virulence approach has been demonstrated to be effective in both in vitro and in vivo models of MRSA infection.[1][2]

The agr Quorum Sensing System in S. aureus

The agr system is a complex signaling network that controls the expression of virulence factors in a cell-density-dependent manner. The system is comprised of four key components encoded by the agr locus: agrB, agrD, agrC, and agrA.

-

agrD encodes the precursor peptide for the AIP.

-

agrB is a transmembrane endopeptidase that processes the AgrD precursor into the mature AIP.

-

agrC is a membrane-bound histidine kinase receptor that detects the extracellular AIP concentration.

-

agrA is a response regulator that, upon activation by AgrC, upregulates the transcription of the agr locus and the effector molecule, RNAIII.

This compound is believed to exert its inhibitory effect by targeting the function of AgrB, thereby preventing the maturation and secretion of AIP.[4]

Figure 1: The S. aureus agr Quorum Sensing Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound against MRSA.

| Parameter | Strain | Value | Reference |

| IC50 (AIP Signal Biosynthesis Inhibition) | S. aureus USA300 (MRSA) | 2.5 ± 0.1 µM | [1][2][3][5] |

Table 1: In Vitro Efficacy of this compound against MRSA.

| Parameter | Dosing | Outcome | Reference |

| Abscess Formation (Murine Skin Infection Model) | 5 µg single dose | Significant reduction in abscess size | [1][2][3] |

| Morbidity (Murine Skin Infection Model) | 5 µg and 25 µg single doses | Reduced weight loss in a dose-dependent manner | [1][4] |

Table 2: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Determination of IC50 for AIP Signal Biosynthesis Inhibition

This protocol is adapted from studies measuring the inhibition of AIP production in MRSA cultures.[1][2]

-

Bacterial Strain and Culture Conditions:

-

Use a clinically relevant MRSA strain, such as USA300.

-

Grow overnight cultures in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking.

-

-

Preparation of this compound Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

-

-

Inhibition Assay:

-

Inoculate fresh culture medium with the overnight MRSA culture to a starting OD600 of approximately 0.05.

-

Add the different concentrations of this compound to the cultures. Include a vehicle control (e.g., DMSO) without this compound.

-

Incubate the cultures at 37°C with shaking for a defined period (e.g., 8-12 hours) to allow for bacterial growth and AIP production.

-

-

AIP Extraction and Quantification:

-

Centrifuge the cultures to pellet the bacterial cells.

-

Collect the supernatant, which contains the secreted AIPs.

-

Extract the AIPs from the supernatant using a suitable method, such as solid-phase extraction.

-

Quantify the amount of AIP in each sample using quantitative mass spectrometry (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Normalize the AIP levels to the bacterial growth (e.g., final OD600) to account for any minor effects of this compound on bacterial viability.

-

Plot the percentage of AIP inhibition against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits AIP production by 50%, using non-linear regression analysis.

-

Murine Skin Infection Model

This protocol is based on the methodology used to evaluate the in vivo efficacy of this compound against MRSA.[1][4]

-

Animal Model:

-

Use a suitable mouse strain, such as BALB/c mice.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Bacterial Inoculum Preparation:

-

Grow an overnight culture of the MRSA strain (e.g., USA300).

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend them to the desired concentration (e.g., 1 x 108 CFU in 50 µL).

-

-

Infection and Treatment:

-

Anesthetize the mice.

-

Shave a small area on the dorsum of each mouse.

-

Administer the bacterial inoculum intradermally.

-

Immediately after infection, administer a single dose of this compound (e.g., 5 µg or 25 µg) or the vehicle control (e.g., DMSO) at the site of infection.

-

-

Monitoring and Assessment:

-

Monitor the mice daily for signs of morbidity, including weight loss and changes in behavior.

-

Measure the size of the resulting skin abscesses daily using a caliper.

-

At a predetermined endpoint (e.g., day 4 post-infection), euthanize the mice.

-

-

Bacterial Load Determination (Optional):

-

Excise the skin lesions.

-

Homogenize the tissue in sterile PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis:

-

Compare the abscess sizes and body weight changes between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Figure 2: General Experimental Workflow for Assessing the Anti-MRSA Activity of this compound.

Future Directions and Considerations

The findings on this compound's anti-MRSA activity are promising, but further research is warranted. Key areas for future investigation include:

-

Spectrum of Activity: Evaluating the efficacy of this compound against a broader range of clinical MRSA isolates, including those with different genetic backgrounds and resistance profiles.

-

Synergy Studies: Investigating the potential for synergistic effects when this compound is used in combination with conventional antibiotics. This could potentially restore the efficacy of antibiotics to which MRSA has developed resistance.

-

Pharmacokinetics and Toxicology: Conducting comprehensive pharmacokinetic and toxicology studies to assess the safety and bioavailability of this compound for potential clinical development.

-

Resistance Development: Investigating the potential for MRSA to develop resistance to the quorum sensing inhibitory effects of this compound over time.

Conclusion

This compound represents a promising lead compound in the development of novel anti-virulence strategies to combat MRSA infections. Its targeted inhibition of the agr quorum sensing system offers a mechanism to disarm the pathogen without imposing direct selective pressure, potentially mitigating the development of resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other quorum sensing inhibitors as a new class of therapeutics against MRSA.

References

- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]

A Technical Guide to the Anti-inflammatory Effects of Ambuic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid is a fungal metabolite originally isolated from the endophytic fungus Pestalotiopsis neglecta.[1][2] While initially investigated for its antimicrobial and quorum-sensing inhibition properties, recent studies have unveiled its potent anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action, summarizes key quantitative data, and details the experimental protocols used for its evaluation. The primary focus is on its activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation research.[1][5]

Core Mechanism of Action: Selective Inhibition of the MAPK Pathway

The anti-inflammatory properties of this compound are primarily attributed to its specific modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] In LPS-stimulated macrophages, this compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1] This targeted action disrupts the downstream signaling cascade that leads to the expression of key pro-inflammatory mediators.

Crucially, this compound's mechanism is highly specific. It does not affect the phosphorylation of p38, another key kinase in the MAPK pathway.[1][2] Furthermore, it does not interfere with the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway; the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit remain unaffected by this compound treatment.[1] This specificity suggests a refined mechanism of action, making this compound a valuable tool for studying inflammatory pathways and a promising lead for targeted therapeutic development.

Effects on Pro-inflammatory Mediators

By blocking the ERK/JNK signaling axis, this compound effectively suppresses the production of several key inflammatory molecules in a dose-dependent manner.[1][2]

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound significantly inhibits the overproduction of both NO and PGE2.[1][2] This is achieved by downregulating the expression and enzymatic activity of their respective synthases, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

Pro-inflammatory Cytokines: The compound effectively reduces the release of interleukin-6 (IL-6).[2] However, it does not show any significant inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α), further highlighting its selective mechanism of action.[1][2]

Data Presentation

The quantitative effects of this compound on various inflammatory markers and signaling proteins are summarized in the tables below.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator | Metric | Value | Cell Model | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | IC₅₀ | 20.80 ± 1.41 µM | LPS-stimulated RAW264.7 | [1] |

| Prostaglandin E2 (PGE2) | Effect | Dose-dependent inhibition | LPS-stimulated RAW264.7 | [1][2] |

| Interleukin-6 (IL-6) | Effect | Dose-dependent inhibition | LPS-stimulated RAW264.7 | [1][2] |

| TNF-α | Effect | No significant inhibition | LPS-stimulated RAW264.7 |[1][2] |

Table 2: Effect of this compound on Inflammatory Signaling Proteins in LPS-Stimulated RAW264.7 Cells

| Protein Target | Effect Observed | Pathway | Reference |

|---|---|---|---|

| Phosphorylation of ERK1/2 | Suppressed | MAPK | [1][2] |

| Phosphorylation of JNK | Suppressed | MAPK | [1][2] |

| Phosphorylation of p38 | No Inhibition | MAPK | [1][2] |

| Degradation of IκB-α | No Inhibition | NF-κB | [1] |

| Nuclear Translocation of NF-κB p65 | No Inhibition | NF-κB |[1] |

Experimental Protocols

The following section details the methodologies for the key in vitro experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]

-

Plating: Cells are seeded in appropriate well plates (e.g., 96-well for viability, 24-well or 6-well for protein/RNA analysis) at a density that allows for approximately 80% confluency at the time of treatment.[6][7]

-

Pre-treatment: Culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.125 to 100 µM). Cells are incubated for 1-2 hours.[1][6]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.[1][6]

-

Incubation: Cells are incubated for a specified period (e.g., 6 hours for cytokine release, 24 hours for NO production and protein expression).[1]

Nitric Oxide (NO) Production Assay

-

Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected.[8]

-

Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[9]

-

Incubation & Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[8]

-

Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve generated with sodium nitrite.[8][9]

Cytokine and Prostaglandin Measurement (ELISA)

-

Sample Collection: Cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Protocol: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, IL-6, and TNF-α are used according to the manufacturer's instructions.[10][11]

-

General Steps:

-

Standards and samples are added to microplate wells pre-coated with a capture antibody.

-

A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).

-

A substrate solution is added, which develops a color in proportion to the amount of analyte bound.

-

The reaction is stopped, and the absorbance is read at 450 nm.[12][13]

-

-

Quantification: Analyte concentrations are calculated based on the standard curve.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6][14]

-

Quantification: Protein concentration is determined using a BCA assay.[14]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14][15]

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total-ERK, phospho-JNK, and total-JNK.[14][16]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Normalization: Band intensities for phosphorylated proteins are normalized to their respective total protein levels to determine the extent of activation.

Summary and Future Directions

This compound presents a compelling profile as a selective anti-inflammatory agent. Its ability to potently inhibit NO, PGE2, and IL-6 production by specifically targeting the ERK/JNK MAPK signaling pathway, while leaving the p38 MAPK and NF-κB pathways untouched, distinguishes it from broader-acting anti-inflammatory compounds.[1][2] The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and its derivatives.

Future research should focus on:

-

In vivo Efficacy: Translating these in vitro findings into animal models of inflammation to assess therapeutic potential, safety, and pharmacokinetics.

-

Direct Target Identification: Elucidating the precise molecular target upstream of ERK/JNK through which this compound exerts its inhibitory effect.

-

Structural Optimization: Exploring structure-activity relationships of this compound derivatives to potentially enhance potency and selectivity.

References

- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 9. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biovendor.com [biovendor.com]

- 13. novamedline.com [novamedline.com]

- 14. mdpi.com [mdpi.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Literature review on Ambuic acid research

An In-depth Technical Guide to Ambuic Acid Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a highly functionalized cyclohexenone first isolated from endophytic fungi, has emerged as a molecule of significant scientific interest.[1][2] Initially recognized for its antifungal properties against plant pathogens, its primary therapeutic potential now lies in its novel mechanism as a quorum sensing inhibitor in Gram-positive bacteria and its notable anti-inflammatory effects.[2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, biological activities, and mechanisms of action. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a foundational resource for researchers in microbiology, pharmacology, and drug development.

Discovery and Isolation

This compound was first discovered in 2001 by Strobel and coworkers.[1] It was isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia, found in tropical rainforest plants.[1][2] Subsequent studies have successfully isolated this compound and its derivatives from other fungal sources, including Pestalotiopsis neglecta and endolichenic Pestalotiopsis species.[3][5]

General Isolation Protocol

The isolation of this compound from fungal cultures typically follows a multi-step extraction and purification process. The following is a generalized protocol based on methodologies described in the literature.[3]

-

Fermentation and Extraction: The fungus (e.g., Pestalotiopsis neglecta) is cultured on a solid substrate like rice medium. After a sufficient incubation period, the fermented substrate is extracted using an organic solvent, commonly ethyl acetate. The solvent is then concentrated under reduced pressure to yield a crude extract.[3]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, such as n-hexane-ethyl acetate followed by dichloromethane-methanol, is used to separate the extract into several fractions.[3]

-

Fraction Purification: Fractions showing biological activity are further purified. This often involves additional chromatography steps, such as on an ODS (octadecylsilane) column with a methanol-water gradient.[3]

-

Final Purification: The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), to yield pure this compound.[3]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-quorum sensing and anti-inflammatory properties being the most extensively studied.

Anti-Quorum Sensing Activity

This compound is a potent inhibitor of the accessory gene regulator (agr) quorum sensing (QS) system, which controls virulence factor expression in many Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][6]

Mechanism of Action: Unlike most identified QS inhibitors that target the AgrC receptor, this compound uniquely functions by inhibiting signal biosynthesis.[1] It specifically targets AgrB (and its homologue FsrB in Enterococcus faecalis), a transmembrane endopeptidase responsible for processing the pro-peptide AgrD into the mature autoinducing peptide (AIP).[1][7][8] By inhibiting AgrB, this compound prevents the production and release of AIPs, thereby disrupting cell-to-cell communication and downregulating the expression of virulence factors like alpha-toxin (Hla).[1] This targeted action makes it a promising candidate for an antivirulence therapeutic, which may limit the development of drug resistance.[1]

In Vivo Efficacy: In a murine model of intradermal MRSA infection, a single dose of this compound was shown to significantly attenuate the formation of skin ulcers in a dose-dependent manner, demonstrating its efficacy in vivo.[1][9] Doses as low as 5 µg were effective in reducing abscess formation and inhibiting QS signaling during infection.[6][9][10]

| Target Organism/System | Assay | IC₅₀ Value | Reference |

| MRSA (USA300) | AIP-I Signal Biosynthesis Inhibition | 2.5 ± 0.1 µM | [1][6] |

| Enterococcus faecalis | AIP (GBAP) Signal Biosynthesis Inhibition | 1.8 ± 0.7 µM | [1] |

| Enterococcus faecalis | Gelatinase Production Inhibition | ~10 µM | [8] |

| Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 43.9 µM | [5] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways in macrophages.[3][11]

Mechanism of Action: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[3][11] Mechanistically, this compound blocks the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][11] Notably, it does not affect the p38 MAPK or the NF-κB signaling pathways.[11]

| Target/Assay | Cell Line | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 | 20.80 ± 1.41 µM | [3] |

Antifungal Activity

This compound was initially identified for its inhibitory effects against a variety of plant pathogenic fungi.[2][3]

| Target Organism | Assay | MIC Value | Reference |

| Pythium ultimum | Antifungal Activity | 7.5 µg/mL | [12] |

Anticancer Activity

Preliminary research has indicated potential anticancer properties for derivatives of this compound. An this compound derivative isolated from the marine fungus Talaromyces flavus induced apoptosis in MDA-MB-231 breast cancer cells.[13]

| Target/Assay | Cell Line | IC₅₀ Value | Reference |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 26 µM | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Quorum Sensing Inhibition Assay (AIP Biosynthesis)

This protocol is based on the quantitative mass spectrometric method used to determine the IC₅₀ of this compound against AIP production.[1]

-

Bacterial Culture: Grow MRSA strains (e.g., USA300) in culture medium to the desired optical density.

-

Inhibitor Treatment: Aliquot the bacterial culture and treat with varying concentrations of this compound or a vehicle control (DMSO). Incubate for a defined period to allow for AIP production.

-

AIP Extraction: Pellet the bacterial cells by centrifugation. Collect the supernatant and extract the AIPs using a solid-phase extraction (SPE) method.

-

Mass Spectrometry (MS) Analysis: Quantify the extracted AIPs using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the AIP signal intensity against the this compound concentration. Calculate the IC₅₀ value using a suitable dose-response curve fitting model.

Anti-inflammatory Assay (NO Production)

This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.[3]

-

Cell Culture: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours. A positive control (e.g., hydrocortisone) and a vehicle control should be included.

-

Griess Assay: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation period, measure the absorbance at ~540 nm using a microplate reader. The nitrite concentration, an indicator of NO production, is determined by comparison to a standard curve of sodium nitrite.

-

Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to this compound's activity.

Caption: Mechanism of this compound as a Quorum Sensing Inhibitor.

Caption: Anti-inflammatory Mechanism of this compound via MAPK Pathway.

Caption: General Experimental Workflow for this compound Isolation.

Synthesis

The total synthesis of (+)-ambuic acid has been successfully accomplished, confirming its absolute configuration.[14] One notable synthesis starts from a stereocontrolled Diels-Alder adduct of cyclopentadiene and iodo-1,4-benzoquinone monoketal, proceeding through an efficient series of steps.[15][16] The development of synthetic routes is crucial for producing analogues to explore structure-activity relationships (SAR) and enhance biological activity.[7][17]

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential. Its unique mechanism of inhibiting quorum sensing signal biosynthesis, rather than signal reception, positions it as a promising lead for developing antivirulence drugs to combat antibiotic-resistant bacteria. Furthermore, its ability to suppress inflammation by selectively targeting the ERK/JNK MAPK pathways highlights its potential as an anti-inflammatory agent.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key functional groups and improve potency and selectivity.[17]

-

In Vivo Pharmacokinetics and Toxicology: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Biosynthetic Pathway Elucidation: Fully characterizing the biosynthetic gene cluster responsible for this compound production to enable biosynthetic engineering and novel derivative generation.[18]

-

Clinical Trials: Advancing the most promising candidates into preclinical and clinical development to assess their therapeutic efficacy in human diseases.

References

- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards the total synthesis of this compound and analogues [morressier.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Total synthsis of (+)-ambuic acid: α-bromination with 1,2-dibromotetrachloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Ambuic Acid Derivatives: A Technical Guide to Bioactivities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Ambuic acid, a natural product first isolated from endophytic fungi of the Pestalotiopsis genus, has emerged as a significant lead compound in drug discovery.[1][2][3] This highly functionalized cyclohexenone and its growing class of synthetic and naturally occurring derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, anti-inflammatory, and anti-proliferative properties. This technical guide provides an in-depth overview of the bioactivities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivities of this compound and its derivatives, facilitating a comparative analysis of their potency and spectrum of action.

Table 1: Antibacterial and Quorum Sensing Inhibitory Activity

| Compound | Organism | Activity | IC50 (µM) | Reference |

| This compound | Staphylococcus aureus (MRSA) | AIP Signal Biosynthesis Inhibition | 2.5 | [4] |

| This compound | Enterococcus faecalis | Quorum Sensing Inhibition | 1.8 ± 0.7 | [5][6] |

| This compound | Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 43.9 | [7] |

| This compound Derivative (Compound 2) | Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 27.8 | [7] |

| This compound | Enterococcus faecalis | Gelatinase Production Inhibition | ~10 | [8] |

Table 2: Anti-inflammatory Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 20.80 ± 1.41 | [3] |

| This compound Derivative (Compound 4) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 88.66 | [9] |

| This compound Derivative (Compound 6) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 11.20 | [9] |

| This compound (Compound 7) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 20.80 | [9] |

Table 3: Anti-proliferative Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Pestallic Acid E | A2780 | Anti-proliferative | 3.3 | [10][11] |

| Pestallic Acid E | A2780CisR | Anti-proliferative | 5.1 | [10][11] |

| (+)-Ambuic Acid | A2780 | Anti-proliferative | 10.1 | [10][11] |

| (+)-Ambuic Acid | A2780CisR | Anti-proliferative | 17.0 | [10][11] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Bacterial Quorum Sensing Inhibition